Nitrilotriacetic acid disodium salt
Overview
Description
Nitrilotriacetic acid disodium salt is a derivative of nitrilotriacetic acid, an aminopolycarboxylic acid. It is a colorless solid that is widely used as a chelating agent. The compound is known for its ability to form stable complexes with metal ions such as calcium, cobalt, copper, and iron . This property makes it valuable in various industrial and laboratory applications.
Mechanism of Action
Target of Action
Nitrilotriacetic acid disodium salt, a derivative of acetic acid, is a complexing (sequestering) agent that forms stable complexes with polyvalent metals such as Zn2+ . The primary targets of this compound are these metal ions, which play crucial roles in various biological processes.
Mode of Action
The compound interacts with its targets (metal ions) by forming stable complexes with them . This interaction results in the sequestration of the metal ions, preventing them from participating in other reactions or processes. This can influence various biochemical pathways where these metal ions are involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that can also bind to the same metal ions could affect the compound’s ability to form stable complexes. Additionally, factors such as pH and temperature could potentially influence the stability of the complexes formed .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Nitrilotriacetic acid disodium salt plays a significant role due to its ability to form water-soluble chelate complexes with polyvalent metals such as calcium, magnesium, zinc, or iron . These complexes can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the context and the specific cells involved .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It can bind to these molecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The exact mechanism of action can vary depending on the specific biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At high doses, it has been found to induce renal adenocarcinomas in male rats and mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrilotriacetic acid disodium salt is synthesized from nitrilotriacetic acid. The preparation involves neutralizing nitrilotriacetic acid with sodium hydroxide. The reaction can be represented as follows:
N(CH2COOH)3+2NaOH→N(CH2COONa)2+2H2O
Industrial Production Methods
Industrial production of nitrilotriacetic acid involves the reaction of ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide. The process yields nitrilotriacetic acid, which is then neutralized with sodium hydroxide to produce the disodium salt . The worldwide production capacity is estimated at 100 thousand tonnes per year .
Chemical Reactions Analysis
Types of Reactions
Nitrilotriacetic acid disodium salt primarily undergoes complexation reactions due to its chelating properties. It forms stable complexes with various metal ions, which can be used in different applications.
Common Reagents and Conditions
The compound reacts with metal ions such as calcium, cobalt, copper, and iron under aqueous conditions to form stable chelates. The reaction conditions typically involve neutral to slightly alkaline pH levels.
Major Products Formed
The major products formed from these reactions are metal-nitrilotriacetate complexes. These complexes are used in various applications, including water softening and metal ion removal .
Scientific Research Applications
Nitrilotriacetic acid disodium salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Nitrilotriacetic acid disodium salt is similar to other aminopolycarboxylic acids such as ethylenediaminetetraacetic acid (EDTA) and iminodiacetic acid. it has some unique properties:
Chelating Efficiency: This compound forms more stable complexes with certain metal ions compared to EDTA.
Environmental Impact: It is considered to have a lower environmental impact compared to triphosphates, which can cause eutrophication of water bodies.
List of Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Iminodiacetic acid
- Ethylenediamine-N,N’-disuccinic acid (EDDS)
- Triethanolamine
- Tris(2-aminoethyl)amine
Properties
IUPAC Name |
disodium;2-[carboxylatomethyl(carboxymethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6.2Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPXYIKALIRNFA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NNa2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065894 | |
Record name | Disodium hydrogen nitrilotriacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Acros Organics MSDS] | |
Record name | Disodium nitrilotriacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13832 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
15467-20-6 | |
Record name | Disodium nitrilotriacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N-bis(carboxymethyl)-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium hydrogen nitrilotriacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium hydrogen nitrilotriacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DISODIUM NITRILOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLV4KI749R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NTA acts as a chelating agent, meaning it can bind to metal ions through multiple coordination sites. [, , , , ] This interaction forms stable complexes with various metals like copper, nickel, cobalt, calcium, and lanthanum. [, , ] This chelation can be used to separate metal mixtures [] or influence the crystallization and phase transformations of metal-containing compounds like calcium carbonate (CaCO3). [, , ] For example, NTA can stabilize the less stable vaterite polymorph of CaCO3 at high temperatures. [, ]
A: Yes, NTA's chelating properties are utilized in a method for quantifying NTBI in serum. [] Excess NTA is added to serum, forming a stable Fe-NTA complex. This complex can then be separated from other serum components via ultrafiltration, allowing for the quantification of NTBI. []
ANone: Researchers employ a combination of techniques to analyze the impact of NTA on CaCO3 crystallization. These include:
- Microscopy: Scanning electron microscopy (SEM) and field emission scanning electron microscopy (FESEM) are used to visualize the morphology and size of CaCO3 crystals formed in the presence of NTA. [, ]
- Spectroscopy:
- Powder X-ray diffraction (XRD) helps identify the different polymorphs of CaCO3, such as calcite and vaterite. [, ]
- Raman spectroscopy provides information about the vibrational modes of molecules, aiding in the identification of different CaCO3 polymorphs. [, ]
- Fourier transform infrared spectroscopy (FTIR) helps identify functional groups and chemical bonds present in the CaCO3 crystals. [, ]
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